[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride is a chemical compound with significant potential in various scientific applications. It is classified as a cyclic amine and is notable for its unique structural features, which contribute to its biological activity. The compound is recognized by its CAS number 1609399-77-0 and has a molecular formula of with a molecular weight of approximately 250.17 g/mol .
This compound is derived from the cyclopenta[d]pyrimidine framework, which is known for its pharmacological properties. It falls under the category of amine compounds, specifically secondary amines due to the presence of two carbon groups attached to the nitrogen atom. The dihydrochloride form indicates that it contains two hydrochloride ions, enhancing its solubility in water, which is crucial for biological assays and applications .
The synthesis of [2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride can be achieved through several methods:
The synthesis generally requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress of the synthesis and confirm the structure of the final product.
The molecular structure of [2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride features a cyclopenta[d]pyrimidine core with a methyl group at position four and an ethylamine side chain. This structure contributes to its unique chemical properties.
Key structural data includes:
The compound can participate in various chemical reactions including:
Understanding these reactions is vital for developing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action for [2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride involves interaction with specific biological targets, likely including enzymes or receptors related to neurological functions or other physiological pathways. Detailed studies are required to elucidate these interactions fully.
In vitro studies may reveal how this compound affects neurotransmitter systems or other cellular processes, leading to therapeutic effects in conditions such as anxiety or depression.
This compound has several scientific uses:
The construction of the bicyclic cyclopenta[d]pyrimidine core is foundational to synthesizing the target compound. Two principal methodologies dominate: multicomponent reactions (MCRs) and stepwise annulations. The MCR approach, exemplified by Dyachenko et al., enables efficient scaffold assembly via condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation. This one-pot method yields substituted 5,6-dihydrocyclopenta[b]pyridines—structurally analogous to pyrimidines—with moderate to high efficiency (45–72% yield) and excellent regioselectivity [5].
Alternatively, linear syntheses leverage pre-formed cyclopentanone intermediates. Patent AU2013262521A1 details a route where 2,4-dichloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine undergoes sequential functionalization: C4-amination followed by C2-chlorination. The chlorinated intermediate serves as a handle for subsequent ethylamine conjugation. This pathway offers precise control over substitution patterns but requires additional purification steps [2].
Table 1: Comparative Synthesis Routes for Cyclopenta[d]pyrimidine Intermediates
Method | Key Starting Materials | Yield Range | Regioselectivity | Key Advantage |
---|---|---|---|---|
Multicomponent Reaction | Malononitrile, Aldehydes, 1-(Cyclopent-1-en-1-yl)pyrrolidine | 45–72% | High | Convergent, atom-economical |
Stepwise Annulation | Cyclopentanone derivatives, Guanidine/Amidines | 30–65% | Moderate to High | Flexible substitution control |
Halogenation-Amination | 2,4-Dichloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | 60–85% | Excellent | Predictable regiochemistry |
Optimization focuses on solvent selection (aprotic solvents like DMF enhance MCR yields) and temperature control (0–5°C suppresses byproducts during halogenation). Critical challenges include stereochemical control at C5 in asymmetric derivatives and minimizing ring-opening side reactions during nitrogen insertion [2] [5].
Conjugating the ethylamine moiety to the C2 position of the cyclopenta[d]pyrimidine scaffold employs nucleophilic aromatic substitution (SNAr) or reductive amination. SNAr is optimal for C2-chlorinated precursors (e.g., 2-chloro-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine). Treatment with 2-aminoethylamine—followed by selective protection/deprotection—yields the free primary amine. Key variables include:
For unactivated scaffolds lacking leaving groups, reductive amination using 2-aminoacetaldehyde dimethyl acetal introduces the ethylamine linker. Palladium-catalyzed hydrogenation then cleaves the acetal and reduces imines/enamines simultaneously. This route avoids halogenation steps but requires careful pH control (pH 4–6) during reduction to prevent over-reduction of the pyrimidine ring [8].
Table 2: Amine Conjugation Method Comparison
Strategy | Reaction Conditions | Yield | Primary Side Reaction | Purification Method |
---|---|---|---|---|
SNAr (Chloride Displacement) | Ethylenediamine, DIEA, CH₃CN, 80°C, 12h | 75–85% | Di-substitution (~10%) | Silica gel chromatography |
Reductive Amination | 2-Aminoacetaldehyde dimethyl acetal, NaBH₃CN, MeOH, 25°C, 6h | 60–70% | Acetal hydrolysis premature | Ion-exchange resin |
Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP, Cs₂CO₃, Toluene, 110°C | 50–65% | Dehalogenation/homocoupling | Recrystallization |
Dihydrochloride salt formation is critical for enhancing stability, crystallinity, and bioavailability. The process involves reacting the free base with HCl (gaseous or in ether/dioxane) in anhydrous ethanol. Key parameters include:
The stabilization mechanism relies on ionic lattice formation. X-ray crystallography of analogous cyclopenta[d]pyrimidine salts reveals extended hydrogen-bonding networks between protonated amines (NH₃⁺) and chloride ions. These networks create a high-melting-point crystalline structure (>220°C) resistant to atmospheric hydration. Crucially, the dihydrochloride form suppresses enol-keto tautomerization observed in free bases, which can degrade under storage conditions [2].
Optimization focuses on polymorph control. Patent AU2013262521A1 demonstrates that water/isopropanol mixtures yield non-hygroscopic crystals with superior flow properties versus amorphous forms. DSC endotherms at 223°C and 228°C confirm two stable anhydrous polymorphs [2].
Regioselective fusion of the cyclopentane ring to pyrimidine requires catalysts that enforce kinetic over thermodynamic control. Three systems show efficacy:
Table 3: Catalytic Systems for Cyclopenta Annulation
Catalyst | Substrate Class | Temperature | Yield | Regioselectivity | Limitation |
---|---|---|---|---|---|
p-TsOH (10 mol%) | 3-(Cyclopent-1-en-1-yl)pyrimidines | 80°C | 70–82% | >95% [d]-fusion | Acid-sensitive groups |
Pd(PPh₃)₄ (5 mol%) | 2,4-Dichloro-5-iodopyrimidines | 100°C | 65–78% | 85–90% [d]-fusion | Requires anhydrous conditions |
Imidazolidinone (10 mol%) | N-Acryloylpyrimidines | 25°C | 55–68% | >99% [d]-fusion | Moderate enantioselectivity |
Solvent selection profoundly impacts regioselectivity: toluene favors [d]-fusion, while DMSO promotes undesired [b]-isomers. Microwave irradiation (150°C, 20 min) further enhances reaction efficiency in Pd-catalyzed routes [5] [7].
Comprehensive Compound List
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3